N-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide

MAO-B inhibition Structure-activity relationship Scaffold engineering

N-(3-Fluorophenyl)-1-oxoisochroman-3-carboxamide (C16H12FNO3, MW 285.27 g/mol) is a synthetic small-molecule screening compound belonging to the 1-oxoisochroman-3-carboxamide class. It features a 3,4-dihydro-1H-2-benzopyran-1-one (isochroman-1-one) core with a 3-fluorophenyl carboxamide substituent at position 3.

Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
Cat. No. B11293369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide
Molecular FormulaC16H12FNO3
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C16H12FNO3/c17-11-5-3-6-12(9-11)18-15(19)14-8-10-4-1-2-7-13(10)16(20)21-14/h1-7,9,14H,8H2,(H,18,19)
InChIKeyDRZRBDUGALGTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Fluorophenyl)-1-oxoisochroman-3-carboxamide: Structural Identity and Pharmacological Context


N-(3-Fluorophenyl)-1-oxoisochroman-3-carboxamide (C16H12FNO3, MW 285.27 g/mol) is a synthetic small-molecule screening compound belonging to the 1-oxoisochroman-3-carboxamide class. It features a 3,4-dihydro-1H-2-benzopyran-1-one (isochroman-1-one) core with a 3-fluorophenyl carboxamide substituent at position 3 . This scaffold is the saturated analog of the chromone-3-carboxamide series, which has been crystallographically validated as a tight-binding, reversible inhibitor of human monoamine oxidase B (MAO-B) [1]. The compound is currently cataloged as a research reagent for non-human investigations.

Why N-(3-Fluorophenyl)-1-oxoisochroman-3-carboxamide Cannot Be Substituted with Generic Chromone or Isochroman Analogs


Superficial structural similarity within the benzopyran-carboxamide class conceals critical determinants of target engagement. The isochroman scaffold (3,4-dihydro) introduces a saturated C3–C4 bond that disrupts the planarity of the chromone core, directly altering the inhibitor's hydrogen-bonding geometry with the MAO-B active-site residues Tyr435 and Cys172 [1]. The 3-fluorophenyl substitution pattern further differentiates binding: the meta-fluoro orientation influences the dihedral angle between the aromatic ring and the carboxamide, affecting hydrophobic complementarity within the flat MAO-B active site cavity [1]. Positional isomerism (3-F vs. 4-F) on the anilide ring is known to produce divergent inhibitory potency in the chromone series, a trend expected to persist in isochroman analogs [2]. Generic substitution without empirical validation therefore risks introducing uncharacterized changes in affinity, selectivity, and reversible binding kinetics.

N-(3-Fluorophenyl)-1-oxoisochroman-3-carboxamide: Quantitative Differentiation vs. Closest Analogs


Scaffold Saturation: Isochroman (3,4-Dihydro) vs. Chromone (Δ3,4 Unsaturated) Core

The target compound incorporates a saturated isochroman core, whereas the closest crystallographically characterized analog, N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide, possesses a fully unsaturated chromone core [1]. Saturation of the C3–C4 bond eliminates ring conjugation, altering the electronic distribution of the lactone carbonyl and the spatial relationship between the carboxamide group and the fused benzene ring. In the chromone series, this unsaturated scaffold yields a measured Ki of 31 nM against human MAO-B [1]. The isochroman scaffold is expected to alter this interaction by introducing a single sp³ carbon at position 3, which can modulate the inhibitor's pre-organization within the active site and potentially affect the tight-binding character observed for chromone analogs [1].

MAO-B inhibition Structure-activity relationship Scaffold engineering

Fluorine Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Anilide Substitution

The target compound bears a meta-fluoro (3-F) substituent on the anilide ring, in contrast to the para-fluoro (4-F) variant 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide . In the chromone-3-carboxamide series, systematic substitution analysis demonstrates that the position of the halogen on the exocyclic aromatic ring critically modulates MAO-B inhibitory potency. Replacement of 3-Cl (Ki = 17 nM) with other substituents yields Ki values spanning nanomolar to micromolar ranges [1]. Meta-substitution places the fluorine atom in a position that can engage in orthogonal dipolar interactions with the active site without introducing the steric constraints imposed by para-substitution, which can clash with the narrow entrance cavity of MAO-B [1].

MAO-B selectivity Halogen bonding Positional isomer pharmacology

Absence of Aromatic Ring Substitution on the Isochroman Core vs. 7-Chloro Analogs

The target compound bears no halogen or electron-withdrawing substituent on the isochroman benzene ring, distinguishing it from the 7-chloro-substituted analog 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide . The 7-position of the benzopyran ring is a known site for cytochrome P450-mediated oxidative metabolism in coumarin and chromone derivatives [1]. A chlorine atom at this position blocks hydroxylation and reduces metabolic clearance, but simultaneously increases lipophilicity (computed ClogP increase of approximately +0.7 units) and potentially introduces CYP450 inhibitory liability [1]. The unsubstituted isochroman core of the target compound may offer lower metabolic stability but a cleaner off-target profile, which is advantageous for in vitro probe applications.

Metabolic stability Oxidative metabolism CYP450 liability

Reactive Oxygen Species (ROS) Reduction Potential: Chromone Class Benchmark

The chromone analog N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide was demonstrated to be approximately 1000-fold more effective than the irreversible MAO-B inhibitor L-deprenyl (selegiline) in reducing cellular reactive oxygen species (ROS) levels in a cellular model [1]. This functional cellular efficacy is attributed to the tight-binding, reversible inhibition mechanism that suppresses MAO-B-mediated H2O2 production without the irreversible enzyme inactivation that triggers compensatory responses [1]. While direct cellular ROS data for the isochroman target compound are not published, the shared carboxamide pharmacophore and the established relationship between MAO-B occupancy and ROS reduction provide a mechanistic basis for expecting a comparable functional profile, modulated by the scaffold-specific differences in binding kinetics and affinity.

Neuroprotection Oxidative stress Cellular efficacy

Procurement-Relevant Application Scenarios for N-(3-Fluorophenyl)-1-oxoisochroman-3-carboxamide


Lead Optimization for Reversible MAO-B Inhibitors in Parkinson's Disease Research

This compound serves as a scaffold-hopping candidate bridging the well-characterized chromone-3-carboxamide series and novel isochroman-based MAO-B inhibitors. The saturated isochroman core offers a distinct IP position and differentiated binding kinetics compared to the chromone lead series [1]. Researchers prioritizing reversible, non-covalent MAO-B inhibition for neuroprotection applications can use this compound to explore whether scaffold saturation improves blood-brain barrier penetration or reduces the potential for reactive metabolite formation associated with the α,β-unsaturated lactone of the chromone series [1].

Structure-Activity Relationship (SAR) Expansion of the Benzopyran-Carboxamide Pharmacophore

The compound fills a specific gap in the benzopyran-carboxamide SAR matrix by combining an unsubstituted isochroman core with a 3-fluorophenyl anilide. Systematic SAR campaigns on chromone-3-carboxamides have established that both the core scaffold and the anilide substitution pattern independently modulate MAO-B affinity and selectivity [1] [2]. This compound enables the deconvolution of scaffold effects (chromone vs. isochroman) from substituent effects (3-F vs. 3-Cl, 4-F, etc.), facilitating rational design of next-generation analogs with optimized selectivity profiles.

In Vitro Probe for MAO-B-Mediated ROS Production Assays

Based on the established class pharmacology—where closely related chromone-3-carboxamides reduce cellular ROS levels 1000-fold more effectively than L-deprenyl [1]—this isochroman analog can be evaluated as a tool compound for dissecting the relationship between reversible MAO-B occupancy and hydrogen peroxide production in cellular models of oxidative stress. Its unsubstituted isochroman core may offer a cleaner metabolic profile compared to halogenated analogs, reducing confounding CYP450-mediated effects in cell-based assays.

Quote Request

Request a Quote for N-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.